molecular formula C11H15NO4 B12948608 (R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid

(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid

Cat. No.: B12948608
M. Wt: 225.24 g/mol
InChI Key: DGORWEPYSWTKEL-MRVPVSSYSA-N
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Description

®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid typically involves multi-step organic synthesis. One common method includes the protection of the amino group, followed by the introduction of the hydroxy and methoxybenzyl groups through selective reactions. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxy and methoxybenzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the amino group.

    4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but lacks the amino and propanoic acid groups.

    3-Hydroxy-4-methoxybenzyl alcohol: Similar structure but lacks the amino and propanoic acid groups.

Uniqueness

®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid is unique due to the presence of both an amino group and a hydroxy-methoxybenzyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-16-10-3-2-7(5-9(10)13)4-8(6-12)11(14)15/h2-3,5,8,13H,4,6,12H2,1H3,(H,14,15)/t8-/m1/s1

InChI Key

DGORWEPYSWTKEL-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](CN)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)O

Origin of Product

United States

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